Journal Name:Materials Science and Engineering: B
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Synthesis, fluorescence properties and structural characterization of two heteronuclear Zn(II)-Pr(III) clusters with a chain-shaped ether Schiff base ligand
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1080/00958972.2023.2236763
AbstractTwo new Zn(II)-Pr(III) heteronuclear clusters were synthesized by interfacial diffusion, [ZnPr(L)(NO3)2(OAc)(CH3OH)]·CH3CN (1) and [Zn4Pr2L4(terephthalate)2]·(NO3)2 (2) (H2L = bis(3-methoxysalicylaldehyde-3-oxopene-1,5-diamine). They have been characterized by elemental analysis, UV-Vis and IR spectroscopy, and single-crystal X-ray diffraction. Structural analysis revealed that 1 has a heterodinuclear structure, with Zn(II) in the inner cavity generated by deprotonated ligands L2- and Pr(III) in the larger outer cavity. Cluster 2 is a heterohexanuclear structure, in which the Pr(III) bridges two [ZnL] to form a heterotrinuclear secondary unit [Zn2PrL2], and then two terephthalates connect two secondary units to form a heterohexanuclear cluster structure. The solid-state fluorescence properties of clusters and ligand show that there are not only slightly blue-shifted fluorescence peak of ligand, but also characteristic fluorescence peaks of Pr(III) ions in the two clusters: 615 nm (3P0→3H6) for 1, 609 nm (1D2→3H4) and 646 nm (3P0→3F2) for 2, respectively. In the two clusters, the difference of ion fluorescence peaks is attributed to the symmetry difference of coordination geometric environment of Pr(III).
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Theoretical and experimental investigation of N-alkyl substituted bis-imidazolium salts and their binuclear N-heterocyclic carbene silver acetate complexes
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1080/00958972.2023.2233107
AbstractOur research centers on structural, biological, and electronic properties of N-heterocyclic carbene salts and their silver acetate-based complexes. After theoretical calculations, compounds were synthesized. In the DFT studies, functional of B3LYP was used with the basis set of 6-31++G and LanL2DZ for salts and complexes, respectively. The most stable structures were calculated and non-covalent interactions evaluated. Electronic parameters were checked while calculating their HOMO and LUMO energies so that their biological potential can be evaluated. Density of states were studied to check the electronic densities. Among all compounds, 3 was considered the best with energy gap of 0.121 eV. As all eight compounds have very reasonable HOMO-LUMO energy gaps they were considered feasible to synthesize and have strong biological potentials. Compounds were characterized by FT-IR and NMR spectroscopy.
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Synthesis and structural variations of mixed, hydronium, ammonium salts of indium carboxylates
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1080/00958972.2023.2224915
AbstractThe reaction of indium bis(trimethylsilyl)amide with a series of sterically varied carboxylic acids in toluene followed by the addition of methanol led to the isolation of a series of hydronium-ammonium indium carboxylates (([H3O]x[NH4]y)In(ORc)z). These derivatives were structurally characterized as 3([H3O]0.20[NH4]0.80)[In(OFc)6] (1), ([H3O]0.45[NH4]0.55)[In(OAc)4] (2), ([H3O]0.35[NH4]0.65)[In(OBc)4]·3H-OBc (3) and ([H3O]0.70[NH4]0.30)[In(ONc)4]·2H-ONc (4), where OFc = O2CH, OAc = O2CCH3, OPc = O2CCH(CH3)2, OBc = O2CC(CH3)3, ONc = O2CCH2C(CH3)3 and py = pyridine. For 1, an octahedral arrangement of six OFc ligands coordinated to the In metal center was solved, with three counter cations located in the lattice to balance the charge. Based on population refinements that yielded values larger than unity for NH4+ only, a mixed [H3O]:[NH4] cation ratio was proposed, evaluated, and found to yield a better structure for 1 with an approximate 20:80 ratio. For 2–4, the distorted dodecahedral metal centers are chelated by four ORc moieties and charge balanced by a single, mixed [H3O]:[NH4] cation (see formulas above for ratios) in the lattice. For 3 and 4, H-ORc ligands were also located in the lattice with extensive H-bonding to the parent molecule. The OPc derivatives were only isolable in the presence of pyridine forming crystals of [In(OPc)3]·NH3 (5) and [In(k2-OPc)2(µ-OPc)(py)]n (5a).
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Cytotoxic potential of silver, palladium, rhodium, ruthenium, and iridium complexes of a cycloheptyl-substituted lipophilic N-heterocyclic carbene ligand
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1080/00958972.2023.2236766
AbstractLipophilicity is a crucial parameter for cytotoxicity of metal complexes, in many cases associated with increased activity. In the present study, we synthesized a series of N-heterocyclic carbene (NHC) complexes of different metals with a lipophilic benzimidazolium chloride to investigate and compare their cytotoxicity. Rh– (4), Ru– (5), and Ir–NHC (6) complexes of a cycloheptyl-substituted benzimidazole-based NHC ligand (1) have been prepared by transmetalation reaction between Ag–NHC and the corresponding metal compound. The newly synthesized complexes have been characterized by NMR, IR, LC-MS spectroscopy, and elemental analyses. The anti-growth effects of the newly synthesized Rh–, Ru–, and Ir–NHC complexes and previously reported NHC precursor (1), Ag– (2), and Pd–NHC (3) complexes against human breast (MCF-7), colorectal (Caco-2), ovarian (A2780), and prostate (LNCaP) cancer cell lines have been investigated by MTT assay. The results revealed that the compounds provide stronger anti-growth effects against all cell lines compared to standard drug cisplatin. Among the compounds, benzimidazolium chloride, and Ag–NHC complex showed promising activities.
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Synthesis, spectroscopic characterization and solid-state electrical behavior of [Ni(L)2] [L = 1,2-di(4-methoxyphenyl)ethene-1,2-dithiolate]: a computational investigation on UV–vis-NIR absorption and electrical transport
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-04-18 , DOI: 10.1080/00958972.2023.2198079
AbstractA bis(dithiolene)nickel(II) complex, [Ni(L)2] (1) [L = 1,2-di(4-methoxyphenyl)ethene-1,2-dithiolate], has been synthesized and characterized using elemental analysis, UV–vis-NIR, IR, NMR spectroscopies and high resolution mass spectrometry. The geometry of the molecule was optimized using density functional theory (DFT) calculations. The calculated bond angles and distances are in agreement with the literature value. As for other dithiolenes, the present molecule absorbs extensively at 925 nm, in the near-infrared (NIR) region. A time-dependent density functional theory (TD-DFT) predicts the absorption at 1002 nm. The other absorptions are in better parity with the experimental values. In solid-state, 1 conducts electricity. The electrical conductivity of 1 rises on increasing temperature. Upon incremental changes of temperature to 200 °C, the solid-state electrical conductivity of 1 reaches 1.91 × 10−4 S/m. From electrical conductivity versus temperature plot, it is clearly found out that 1 behaves like a semiconductor. The band gap of the molecule was calculated using DFT. The calculated band gap for 1 is 0.0724922 eV which indicates that 1 deviates from metallic to semiconductor-like behavior. The thermal stability of the molecule reveals that the molecule is thermally stable to 200 °C. This is why the temperature variance of the molecular electrical conductivity was measured to this temperature.
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Synthesis, characterization, photoluminescence properties, DFT studies, photocatalytic and antifungal activity of a new pyrazole-containing thiosemicarbazone ligand and its Co(III) and Ni(II) complexes
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1080/00958972.2023.2231130
AbstractA new pyrazole-based thiosemicarbazone ligand, 5-methyl-3-formylpyrazole-N(4)-dipentylthiosemicarbazone (HMPzNPent2) (1), and its Co(III) and Ni(II) complexes, [Co(MPzNPent2)2]Br (2) and [Ni(HMPzNPent2)2]Cl2 (3), respectively, were synthesized and characterized. Complexes 2 and 3 are cationic in nature and behave as 1:1 and 1:2 electrolytes in MeOH, respectively. Electronic spectral features of the complexes indicate distorted octahedral structures. IR spectral data (4000–450 cm−1) suggest monoprotic tridentate (NNS) coordination of 1 to Co(III) via the pyrazolyl (tertiary) ring nitrogen, azomethine nitrogen and thiolato sulfur; In contrast, 1 is a neutral NNS tridentate donor in 3, coordinating to Ni(II) via the pyrazolyl iminic nitrogen, azomethine nitrogen and thioketo sulfur. Structural features of the compounds were confirmed by DFT calculations. TD-DFT absorption spectra authenticate that the simulated peaks are in reasonable agreement with the experimentally resolved peaks. Fluorescence spectral studies revealed photoluminescent behavior. The three compounds reported here have photocatalytic activity. 1 (used as positive control) and 3 show similar antifungal activity in inhibiting the growth of the phytopathogen Colletotrichum siamense (CS), whereas 2 is less efficient to control the growth of CS. Both 3 and 2 show antifungal activity against Colletotrichum gloeosporioides (AP2). Compound 3 is more effective to prevent the growth of phytopathogen Fusarium equisetum (F.E) than 2 and 1 (positive control).
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Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1080/00958972.2023.2231608
AbstractSchiff bases are useful pharmacophores and form stable complexes with various metal ions in different oxidation states. Schiff base metal complexes show various biological activities such as antioxidant, antimalarial, antimicrobial, antitumor and anti-inflammatory. Schiff base ligands easily form complexes with rare earth metals and show various biological activities; due to paramagnetic nature of complexes, they are primarily used in medicine as a contrast media for magnetic resonance imaging. This review summarizes the synthesis of Schiff base rare earth metal complexes as well as antimicrobial activities especially antibacterial and antifungal from the last two decades and comparison of the result with standard reference drugs.
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Two new coordination polymers containing 1,4-bis(2-ethylbenzimidazole) as luminescent chemosensors for Fe3+ ions and tetracycline
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1080/00958972.2023.2218529
AbstractTwo new ternary Cd(II) coordination polymers, [Cd2(L)(tbip)2]n (1) and {[Cd(L)0.5(1,4-NDC)]·0.4H2O}n (2) (H2tbip = 5-tert-butylisophthalic acid, 1,4-H2NDC = 1,4-naphthalenedicarboxylic acid and L = 1,4-bis(2-ethylbenzimidazol-1-ylmethyl)benzene), were hydrothermally synthesized and characterized via single-crystal X-ray diffraction, IR spectroscopy, powder X-ray diffraction (PXRD) and thermogravimetric analysis. 1 is a 1-D linear chain, while 2 exhibits a 3-D framework, which can be defined as a 3-D xah (sqc320) topology with the Schläfli symbol of {42.62.82}{46.64}. 1 and 2 remained stable in a pH range of 4.0–13.0 and 3.0–13.0, respectively. 1 and 2 displayed excellent luminescent sensing abilities for Fe3+ ions and tetracycline with high sensitivity and selectivity.
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Synthesis, crystal structure, computational studies, and antioxidant properties of dimethylformamide-bound magnesium tetraphenylporphyrin
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1080/00958972.2023.2222876
AbstractThe synthesis, characterization and crystal structure of a dimethylformamide (DMF) coordinated magnesium tetraphenylporphyrin, [Mg(TPP)(DMF)]·CH2Cl2 (1), is described. Theoretical studies including optimization of the geometry, simulation of the electronic spectrum and binding energy calculations were performed for the complexes using the DFT method to understand the axial coordination in magnesium porphyrins. To get insight into intermolecular interactions Hirshfeld surface analyses and plotting of the 2D fingerprint was performed. Antioxidant activity was measured for the complex which showed enhanced antioxidant activity in the presence of DMF.
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Synthesis, structure, theoretical studies, and fluorescence properties of two multinuclear Cu(II) bis(salamo)-like complexes
Materials Science and Engineering: B ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.1080/00958972.2023.2210740
AbstractNew di- and tetranuclear Cu(II) complexes, [Cu2(HL)Cl2(MeOH)]·MeOH·2CH2Cl2 (1) and [Cu4(L)2(MeOH)2](NO3)2·EtOH (2), have been synthesized from CuCl2·2H2O, Cu(NO3)2·3H2O and a symmetric 5-bromosalicylaldehyde-decorated bis(salamo)-like ligand (H3L, (1E,3E)-2-hydroxy-5-methylisophthalaldehyde O,O-di(2-((((E)-5-bromo-2-hydroxybenzylidene)amino)-oxy)ethyl)dioxime), and characterized by elemental analyses, IR and UV–vis spectra. Single crystal structure analyses showed a dinuclear Cu(II) structure for 1 and a tetranuclear Cu(II) structure for 2. In 1, two Cu(II) ions are on one side of the double N2O2 cavities, and the phenol proton in the other cavity is attached. In 2, four Cu(II) ions are located in four N2O2 cavities of two fully deprotonated L3− units, giving a centrosymmetric double helix structure. The Hirshfeld surfaces analyses, Interaction Region Indicator (IRI), and DFT computations of H3L, 1, and 2 were studied. In addition, the electrochemical and fluorescence properties of 1 and 2 were also investigated.
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